molecular formula C14H12N2O3 B14613122 5-Amino-2-benzamidobenzoic acid CAS No. 60498-43-3

5-Amino-2-benzamidobenzoic acid

Cat. No.: B14613122
CAS No.: 60498-43-3
M. Wt: 256.26 g/mol
InChI Key: WZATYOIGOHRRIP-UHFFFAOYSA-N
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Description

5-Amino-2-benzamidobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group and a benzamido group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-benzamidobenzoic acid typically involves the following steps:

    Nitration: The starting material, 2-aminobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The amino group is acylated with benzoyl chloride to form the benzamido derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include tetrahydrofuran and methanol, and the reactions are typically carried out under controlled temperatures and pressures to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-benzamidobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The benzamido group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Amino-2-benzamidobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-benzamidobenzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme PqsD, which is involved in the biosynthesis of signal molecules in bacteria. This inhibition disrupts bacterial cell-to-cell communication, reducing virulence and biofilm formation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1H-benzimidazole-5-ol
  • Benzimidazole derivatives
  • Benzotriazole derivatives

Uniqueness

5-Amino-2-benzamidobenzoic acid is unique due to its dual functional groups (amino and benzamido) attached to the benzoic acid core. This structural feature allows it to participate in a variety of chemical reactions and makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

60498-43-3

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

5-amino-2-benzamidobenzoic acid

InChI

InChI=1S/C14H12N2O3/c15-10-6-7-12(11(8-10)14(18)19)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17)(H,18,19)

InChI Key

WZATYOIGOHRRIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C(=O)O

Origin of Product

United States

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